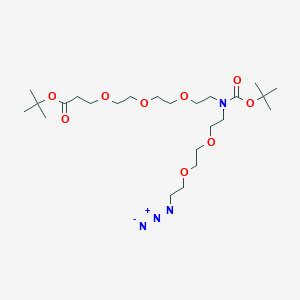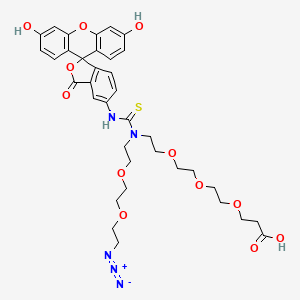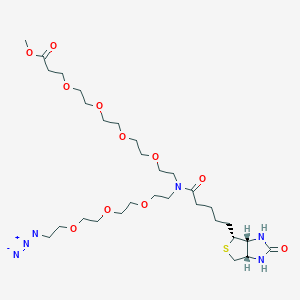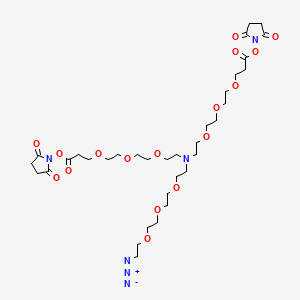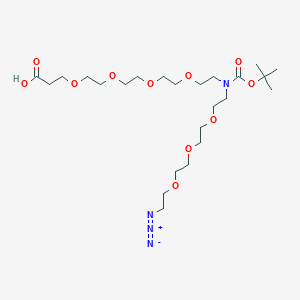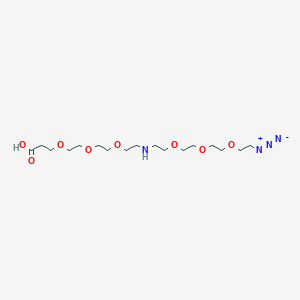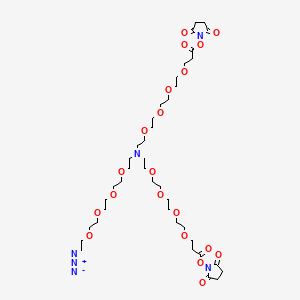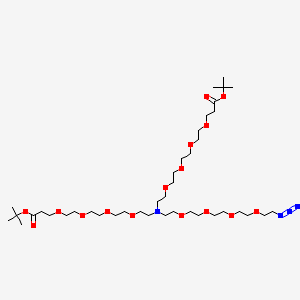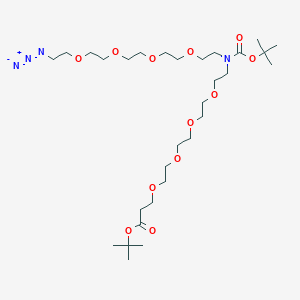
Neceprevir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neceprevir, also known as Deldeprevir, is a direct-acting anti-HCV drug . It was developed by Achillion and is a small molecule drug . It is a potential treatment for Hepatitis C .
Molecular Structure Analysis
The molecular structure of Neceprevir can be analyzed using tools such as MolView and ChemSpider, which allow for the visualization and analysis of molecular structures . The exact molecular formula of Neceprevir is C45H56F2N6O8S2 .科学的研究の応用
Antiviral Activity and Treatment Efficacy
Neceprevir, also known as Simeprevir, has been a subject of extensive research due to its antiviral properties, particularly against the Hepatitis C virus (HCV). It is an oral, once-daily NS3/4A protease inhibitor that has shown significant efficacy in treating chronic HCV genotype 1 infection.
Treatment of HCV in HIV Co-infection
Simeprevir, in combination with pegylated interferon and ribavirin, has demonstrated high efficacy in treating HCV in patients coinfected with HIV-1. It has been well-tolerated, with safety profiles similar to those observed in HCV-monoinfected patients (Dieterich et al., 2014).
Treatment of Relapsed HCV Patients
Simeprevir combined with peginterferon and ribavirin has led to high rates of sustained virologic response in patients with HCV genotype 1 who relapsed after previous therapy. This combination was generally well tolerated and significantly more effective than placebo (Forns et al., 2014).
Resistance and Viral Kinetics
The treatment failure with simeprevir is often associated with emerging high-level resistance mutations in the HCV NS3/4A protease, which tend to decrease over time post-treatment (Lenz et al., 2015).
Mechanism of Action and Drug Approval
Simeprevir works by inhibiting the HCV NS3/4A protease, an essential protein for the viral life cycle. Its approval was based on its antiviral activity and role in shortening treatment duration and improving cure rates with acceptable toxicity profiles.
- Global Approval and Clinical Trials: Simeprevir has received global approval for the treatment of chronic HCV. Its non-covalent binding to HCV protease and the subsequent antiviral activity were pivotal in its approval and the advancement of clinical trials across various regions (Vaidya & Perry, 2013).
Beyond Hepatitis C Treatment
Simeprevir's antiviral activity extends beyond HCV, showcasing potential efficacy against other viral infections, thereby broadening the spectrum of its clinical applications.
- Effect on Multiple Viruses: Surprisingly, Simeprevir has shown effectiveness in promoting the transcription of antiviral genes and inhibiting the infection of host cells by multiple viruses, including Zika virus, Enterovirus, and herpes simplex virus. These effects are independent of its action on HCV, hinting at a broader antiviral application (Li et al., 2019).
作用機序
特性
CAS番号 |
1229626-28-1 |
|---|---|
製品名 |
Neceprevir |
分子式 |
C45H56F2N6O8S2 |
分子量 |
911.0938 |
IUPAC名 |
(2R,6R,12Z,13aS,14aR,16aS)-N-(cyclopropylsulfonyl)-6-(2-(3,3-difluoropiperidin-1-yl)- 2-oxoethyl)-2-({7-methoxy-8-methyl-2-(4-(1-methylethyl)thiazol-2-yl)quinolin-4-yl}oxy)- 5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a- tetradecahydrocyclopropa(e)pyrrolo(1,2-a)(1,4)diazacyclopentadecine-14a(5H)- carboxamide |
InChI |
InChI=1S/C45H56F2N6O8S2/c1-26(2)34-24-62-41(49-34)33-21-37(32-15-16-36(60-4)27(3)39(32)48-33)61-30-20-35-40(55)50-45(43(57)51-63(58,59)31-13-14-31)22-29(45)12-9-7-5-6-8-11-28(42(56)53(35)23-30)19-38(54)52-18-10-17-44(46,47)25-52/h9,12,15-16,21,24,26,28-31,35H,5-8,10-11,13-14,17-20,22-23,25H2,1-4H3,(H,50,55)(H,51,57)/b12-9-/t28-,29-,30-,35+,45-/m1/s1 |
InChIキー |
UDMJANYPQWEDFT-ZAWFUYGJSA-N |
SMILES |
O=C([C@]([C@]1([H])/C=C\CCCCC[C@@H]2CC(N3CC(F)(F)CCC3)=O)(C1)NC([C@@](C[C@@H](OC4=CC(C5=NC(C(C)C)=CS5)=NC6=C(C)C(OC)=CC=C46)C7)([H])N7C2=O)=O)NS(=O)(C8CC8)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Deldeprevir; Neceprevir |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



